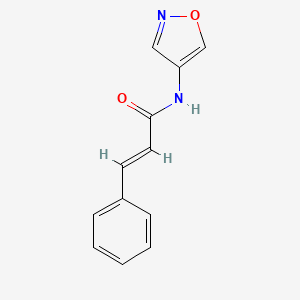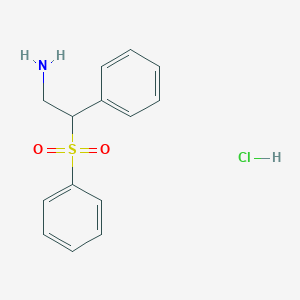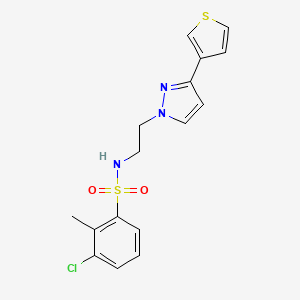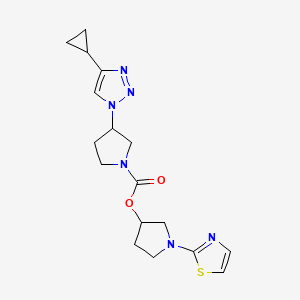![molecular formula C16H19N5O2 B2367897 5-ethyl-2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2380086-82-6](/img/structure/B2367897.png)
5-ethyl-2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multi-step organic reactionsCommon reagents used in these reactions include iodine(III) oxidizing agents and gold(I) complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-ethyl-2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ethyl-2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyridine-2-carbonitrile
- [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone
Uniqueness
Compared to similar compounds, 5-ethyl-2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine is unique due to its specific combination of functional groups and ring structures. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-2-12-9-19-16(20-10-12)23-13-3-7-21(8-4-13)15(22)14-11-17-5-6-18-14/h5-6,9-11,13H,2-4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHICJMNZURUFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea](/img/structure/B2367815.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2367818.png)


![4-[1-(benzenesulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B2367823.png)


![5-Bromonaphtho[1,2-d][1,2,3]oxadiazole](/img/structure/B2367831.png)


![Tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2367835.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2367837.png)
